molecular formula C16H26ClNO2 B045096 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride CAS No. 93413-90-2

1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride

Cat. No. B045096
CAS RN: 93413-90-2
M. Wt: 299.83 g/mol
InChI Key: HWPAFKGYJZARRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride involves various chemical reactions. For example, Mantelingu et al. (2007) reported the synthesis of a related compound through acetylation and characterized it using spectroscopy and X-ray crystallography, highlighting the chair conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds (Mantelingu et al., 2007). Similarly, Yashiro et al. (1975) explored the synthesis of spiro and cyclohexanol derivatives, showcasing methods for cyclization and reduction as part of their synthetic approach (Yashiro et al., 1975).

Molecular Structure Analysis

Research on the molecular structure of related cyclohexanone compounds often emphasizes the cyclohexane ring's chair conformation and the orientation of substituent groups. For instance, Begum et al. (2012) detailed the structure of a cyclohexanone derivative, noting the arrangement of methoxycarbonyl groups and the formation of chains and sheets through hydrogen bonding (Begum et al., 2012).

Chemical Reactions and Properties

Das et al. (2010) described the chemical properties of a Mannich base related to the target compound, highlighting its inhibitory activity against Mycobacterium tuberculosis and its effects on respiration in rat liver mitochondria, demonstrating the compound's biological activity and interaction with biological systems (Das et al., 2010).

Physical Properties Analysis

The physical properties of compounds structurally similar to 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride, such as solubility, crystal formation, and thermal stability, have been studied. Fischer et al. (2014) discussed the synthesis and characterization of silacyclohexanones, providing insights into their solubility, thermal properties, and potential as building blocks in synthesis, which can be relevant for understanding the physical behavior of the target compound (Fischer et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are crucial for comprehending the functionality of 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride. Studies such as that by Bruderer and Bernauer (1983), which detailed the analgesic properties of a related compound through various synthetic routes, shed light on the potential chemical behavior and applications of the target compound (Bruderer & Bernauer, 1983).

Scientific Research Applications

Structural Characterization and Analytical Profiles

  • Structural Insights : A study by Tessler and Goldberg (2004) provided a detailed structural characterization of the racemic form of this compound, highlighting its intramolecular hydrogen-bonded structure and different conformational features compared to its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004).
  • Analytical Profiling : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including the subject compound, by various analytical techniques to develop a method for their determination in biological matrices, showcasing its relevance in forensic and toxicological studies (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthesis and Molecular Structure

  • Synthesis Approaches : Mantelingu et al. (2007) and Hong Haiwen (2013) discussed the synthesis of related substances and intermediates of the compound, providing insights into its chemical synthesis and structural verification through spectroscopy and crystallography (Mantelingu et al., 2007); (Hong Haiwen, 2013).
  • Crystal Structure Analysis : Research by Maixner et al. (2017) presented X-ray powder diffraction data for the compound, further contributing to the understanding of its crystalline structure (Maixner, Jurásek, Himl, Kuchař, & Babor, 2017).

Pharmacological Characterization

  • Pharmacological Profile : The compound has been analyzed for its affinity and selectivity towards the glutamate NMDA receptor, offering insights into its mechanism of action and potential therapeutic applications. Roth et al. (2013) discussed the pharmacological profiles of novel ketamine and phencyclidine analogues, including this compound, highlighting their high affinity for the PCP-site on the glutamate NMDA receptor and other targets such as the serotonin transporter and sigma receptors (Roth et al., 2013).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13;/h6-9,15,17-18H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPAFKGYJZARRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542837
Record name 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride

CAS RN

93413-90-2
Record name 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(1-(4-Methoxyphenyl)-2-(Methylamino)Ethyl)Cyclohexanol Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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